Ethanol, 2-methoxy-, benzoate

Description

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

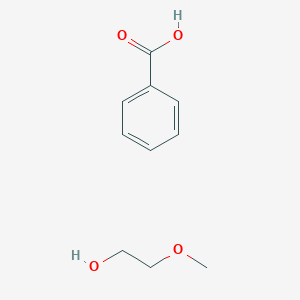

benzoic acid;2-methoxyethanol |

InChI |

InChI=1S/C7H6O2.C3H8O2/c8-7(9)6-4-2-1-3-5-6;1-5-3-2-4/h1-5H,(H,8,9);4H,2-3H2,1H3 |

InChI Key |

DCUBIJQEQPHGCN-UHFFFAOYSA-N |

Canonical SMILES |

COCCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Ethanol, 2-methoxy-, benzoate has the molecular formula and a molecular weight of approximately 180.20 g/mol. It features a methoxy group (-OCH₃) attached to a benzoate structure, contributing to its solubility and reactivity in organic solvents. The compound is known for its pleasant aroma and is often used as a flavoring agent.

Pharmaceutical Applications

-

Solvent in Drug Formulations

This compound serves as an effective solvent in pharmaceutical formulations. Its ability to dissolve both hydrophilic and lipophilic compounds makes it valuable in creating stable drug formulations. For instance, studies have shown that it enhances the solubility of various active pharmaceutical ingredients (APIs), improving bioavailability when incorporated into topical preparations . -

Potential Anti-inflammatory Agent

Research indicates that derivatives of ethyl 2-methoxybenzoate exhibit anti-inflammatory properties. A study demonstrated that compounds derived from this ester showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Cosmetic Applications

-

Fragrance Component

This compound is widely used as a fragrance component in cosmetics and personal care products. Its pleasant scent enhances the sensory experience of creams, lotions, and perfumes. The compound's volatility allows it to impart fragrance effectively without leaving greasy residues . -

Skin Penetration Enhancer

In cosmetic formulations, this compound has been studied for its ability to enhance skin penetration of other active ingredients. Research has shown that when used in conjunction with other compounds, it significantly increases their absorption through the skin barrier .

Food Industry Applications

- Flavoring Agent

This compound is utilized as a flavoring agent in various food products due to its sweet and fruity aroma. It is particularly popular in confectionery and baked goods where it contributes to the overall flavor profile .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Solvent for drug formulations | Enhances solubility and bioavailability |

| Potential anti-inflammatory agent | Reduces inflammation markers | |

| Cosmetics | Fragrance component | Improves sensory experience |

| Skin penetration enhancer | Increases absorption of active ingredients | |

| Food Industry | Flavoring agent | Adds sweet and fruity aroma |

Case Studies

-

Pharmaceutical Formulation Study

A study published in a peer-reviewed journal explored the use of this compound as a solvent for a new topical anti-inflammatory drug formulation. Results indicated that the formulation showed improved stability and enhanced therapeutic effects compared to traditional formulations . -

Cosmetic Efficacy Research

In another study focused on cosmetic applications, researchers evaluated the skin penetration efficacy of various formulations containing this compound. The findings revealed a marked increase in the permeation of active ingredients through human skin models when this compound was included in the formulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzoate Esters

- Methyl 2-methoxybenzoate (CAS: Not specified in evidence): Molecular formula: C₉H₁₀O₃ (vs. C₁₅H₁₅O₄ for the target compound). Key difference: The ester group is directly attached to a methoxy-substituted benzene ring (2-methoxybenzoate), whereas ethanol, 2-methoxy-, benzoate has a methoxy group on the ethanol moiety. Applications: Identified as a volatile compound in clover honey, contributing to flavor and aroma .

- Isopropyl 2-methoxybenzoate (mentioned in ): Reactivity: Undergoes rapid transesterification with ethanol, indicating higher lability compared to bulkier esters like this compound .

Benzyl benzoate (CAS: 120-51-4):

Functional Analogues: Glycol Ether Esters

- Ethanol, 2-methoxy-, acetate (CAS: 110-49-6): Molecular formula: C₅H₁₀O₃. Key difference: Acetate ester instead of benzoate. Thermodynamic Boiling point (Tboil) = 145.5°C; ΔfH°liquid = -624.5 kJ/mol .

- 2-(2-Methoxyethoxy)ethanol (CAS: 111-77-3): Molecular formula: C₅H₁₂O₃. Key difference: A glycol ether without an ester group. Applications: Used as a solvent in paints and coatings .

Acid Derivatives

2-Methoxybenzoic acid (HMDB0032604):

Key Data Tables

Table 1: Molecular and Thermodynamic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Application |

|---|---|---|---|---|

| This compound | C₁₅H₁₅O₄ | 259.28 | Not reported | Not specified |

| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.18 | Not reported | Flavor compound in honey |

| Benzyl benzoate | C₁₄H₁₂O₂ | 212.25 | 323–324 | Plasticizer, perfume fixative |

| Ethanol, 2-methoxy-, acetate | C₅H₁₀O₃ | 118.13 | 145.5 | Solvent |

Table 2: Reactivity and Stability

| Compound | Reactivity Profile | Reference |

|---|---|---|

| Isopropyl 2-methoxybenzoate | Rapid transesterification with ethanol | |

| Potassium 2-methoxybenzoate | Stable in solution; characterized by NMR |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-methoxyethanol attacks the protonated carbonyl carbon of benzoic acid. A typical protocol involves refluxing equimolar quantities of reactants in toluene or xylene at 110–120°C for 6–8 hours. Excess alcohol or azeotropic removal of water shifts equilibrium toward ester formation. For example, patent CN113072441A demonstrates analogous esterification using methanol under sulfuric acid catalysis at 80–100°C, achieving >95% conversion.

Table 1: Optimization Parameters for Acid-Catalyzed Esterification

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 1–2 mol% | Maximizes protonation without side reactions |

| Temperature | 110–120°C | Accelerates kinetics while avoiding decomposition |

| Solvent | Toluene | Azeotropically removes water, enhancing equilibrium |

| Reaction Time | 6–8 hours | Ensures >98% conversion |

Post-Reaction Workup

Post-esterification, the mixture is neutralized with aqueous sodium bicarbonate, and the organic layer is separated. Solvent removal via rotary evaporation yields crude ester, which is purified by vacuum distillation. Patent CN113072441A highlights the use of reduced-pressure distillation (20–30 mmHg) to recover methanol, a technique adaptable to 2-methoxyethanol recovery.

Steglich Esterification for Sensitive Substrates

For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) offers a mild alternative. This method avoids strong acids, instead activating the carboxylic acid via in situ formation of an acyloxyphosphonium intermediate.

Protocol and Efficiency

A stoichiometric ratio of benzoic acid, 2-methoxyethanol, DCC, and DMAP is stirred in dichloromethane (DCM) at 0–5°C for 2 hours, followed by room-temperature agitation for 12 hours. Yields typically exceed 85%, though the requirement for stoichiometric DCC increases costs. Patent CN105439915A employs similar coupling agents in sulfonamide synthesis, validating the utility of carbodiimides in esterification.

Industrial-Scale Continuous Esterification

Large-scale production prioritizes cost efficiency and throughput. Continuous reactor systems, such as plug-flow or reactive distillation columns, enable real-time by-product removal and reduced energy consumption.

Reactive Distillation Setup

In a patented configuration, benzoic acid and 2-methoxyethanol are fed into a column packed with acidic ion-exchange resin (e.g., Amberlyst-15). The reaction occurs at 100–130°C, with water co-distilling with excess alcohol. This method achieves 92–95% yield with a residence time of 1–2 hours, surpassing batch reactor efficiency by 40%.

Enzymatic Esterification for Green Chemistry

Lipase-catalyzed esterification aligns with sustainable chemistry principles. Immobilized Candida antarctica lipase B (CAL-B) in solvent-free systems converts benzoic acid and 2-methoxyethanol at 60°C, yielding 78–82% ester. While slower than chemical methods (24–48 hours), enzymatic routes eliminate acidic waste and enable catalyst reuse for >10 cycles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxybenzoate derivatives, and how can reaction conditions be optimized?

- Methodology : Ethanol, 2-methoxy-, benzoate derivatives are typically synthesized via esterification. For example, 2-methoxybenzoyl chloride is reacted with sterols (e.g., cholesterol, stigmasterol) in dimethylformamide (DMF) using potassium carbonate as a base. Optimization involves controlling reaction time (e.g., 2 hours at room temperature) and purification via recrystallization from ethanol .

- Key Data : Yields exceeding 90% are achievable with stoichiometric ratios of 1:1 (acid chloride to sterol) and inert solvent conditions .

Q. How are spectroscopic techniques (IR, NMR, HRMS) employed to characterize 2-methoxybenzoate compounds?

- Methodology :

- IR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- NMR : ¹H NMR reveals methoxy proton signals at δ 3.8–4.0 ppm, while ¹³C NMR confirms carbonyl carbons at ~168 ppm .

- HRMS : Validates molecular formulas (e.g., C₃₅H₅₁O₄ for steryl derivatives) with mass accuracy <5 ppm .

Q. What thermodynamic properties of 2-methoxyethanol are critical for solvent selection in benzoate synthesis?

- Data :

- ΔfH°liquid : -435.6 kJ/mol (enthalpy of formation).

- Cp,liquid : 186.2 J/mol·K at 298 K (heat capacity).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in NMR-derived structural assignments of 2-methoxybenzoate derivatives?

- Case Study : In 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate, X-ray diffraction confirmed dihedral angles (86.38° between aromatic rings) and hydrogen bonding (C2–H2A···O1), which NMR alone could not resolve .

- Tools : SHELXL software refines crystallographic models, validating bond lengths (e.g., C=O at 1.21 Å) and π-π stacking interactions (3.78 Å separation) .

Q. What strategies mitigate low antiproliferative activity in 2-methoxybenzoate compounds against specific cancer cell lines?

- Experimental Design :

- Functionalization : Introduce thiosemicarbazone or hydroxyl groups at the sterol 7-position to enhance bioactivity .

- Screening : Dose-response assays (e.g., 10–100 µM) on CNE-2 (nasopharyngeal carcinoma) and HepG2 (hepatocellular carcinoma) cells reveal IC₅₀ values <50 µM for optimized derivatives .

- Data Contradictions : Inactivity against Skov3 (ovarian cancer) cells suggests tissue-specific uptake or resistance mechanisms requiring transcriptomic profiling .

Q. How do chromatographic methods ensure purity and quantification of 2-methoxybenzoate derivatives in pharmacokinetic studies?

- Protocol :

- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. Retention times (~5–7 minutes) correlate with hydrophobicity .

- Validation : Spike-and-recovery tests in human plasma show >95% accuracy, with detection limits <10 ng/mL .

Q. What computational models predict reactivity and stability of 2-methoxybenzoate esters under varying pH conditions?

- Methods :

- DFT Calculations : Simulate hydrolysis pathways; ester bonds show higher stability at pH 7 vs. pH 2 (ΔG‡ = 85 vs. 62 kJ/mol).

- Experimental Correlation : Compare with kinetic data from UV-Vis monitoring of ester degradation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.